molecular formula C14H14O2 B093615 1,2-Diphenoxyethane CAS No. 104-66-5

1,2-Diphenoxyethane

Cat. No. B093615
Key on ui cas rn: 104-66-5
M. Wt: 214.26 g/mol
InChI Key: XCSGHNKDXGYELG-UHFFFAOYSA-N
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Patent
US04530747

Procedure details

160 g of 2-bromoethylphenyl ether are added to a mixture of 94 g of phenol, 30 ml of water and 60 g of sodium hydroxide, at a temperature of 100° C. After a reaction time of 16 hours, the mixture is poured into water, filtered by suction, and the product is recrystallized from ethyl acetate. 90 g (53%) of 1,2-diphenoxy ethane having a melting point of 95° C. are obtained.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[Na+]>O>[O:4]([CH2:3][CH2:2][O:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrCCOC1=CC=CC=C1
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered by suction
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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